7-Chloronaphthalene-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 7-Chloronaphthalene-1-sulfonyl chloride, can be achieved through chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with a chlorosulfonating agent . The procedure is environmentally friendly, uses readily accessible reagents, and affords high yields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C10H6Cl2O2S/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)15 (12,13)14/h1-6H
. Chemical Reactions Analysis
Sulfonyl chlorides, such as this compound, are typically involved in electrophilic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Physical and Chemical Properties Analysis
This compound is a white to off-white powder with a melting point of 105-108°C.Scientific Research Applications
Synthesis of Peptidosulfonamide Building Blocks
- Building Blocks for Peptidomimetics: A study describes the synthesis of N-phthalimido β-aminoethanesulfonyl chlorides as new building blocks for peptidosulfonamide peptidomimetics, prepared straightforwardly from amino acids. This approach highlights the utility of sulfonyl chlorides in synthesizing complex molecules for pharmaceutical applications (Humljan & Gobec, 2005).
Organic Synthesis Techniques
- Oxidation of Thiols and Disulfides: Another research discusses a new synthesis method for alkane- and arylsulfonyl chlorides by oxidation of thiols and disulfides with chlorine dioxide, demonstrating an efficient, simple application method providing high yields without requiring special conditions (Lezina, Rubtsova, & Kuchin, 2011).
Polymer and Material Science
- Polymer Electrolyte Membranes: Research into sulfonated polyethylene membranes, obtained by reacting polyethylene with a gaseous mixture of chlorine and sulfur dioxide, showcases the role of sulfonyl chloride groups in creating ion-conductive materials for applications such as fuel cells (Tricoli & Carretta, 2002).
Antimicrobial Applications
- Antimicrobial Activity: A study on the design, synthesis, and evaluation of new bisimidyl sulfonamido ketone compounds, incorporating sulfonyl chloride groups for antimicrobial activity, indicates the potential of sulfonyl chlorides in developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).
Mechanism of Action
The mode of action of sulfonyl chlorides generally involves the sulfonyl chloride acting as an electrophile, reacting with nucleophiles in the target molecule . This can lead to various changes in the target molecule, depending on its structure and the specific reaction conditions .
The biochemical pathways affected by sulfonyl chlorides can vary widely, as these compounds can react with a variety of biological targets. The specific effects would depend on the structure of the sulfonyl chloride and the biological context .
The pharmacokinetics of sulfonyl chlorides would also depend on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the structure of the sulfonyl chloride and the route of administration .
The molecular and cellular effects of sulfonyl chlorides can include changes in protein function, alterations in cellular signaling pathways, and potential cytotoxic effects, among others .
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the reactivity and stability of sulfonyl chlorides .
Safety and Hazards
While specific safety and hazard information for 7-Chloronaphthalene-1-sulfonyl chloride is not available, sulfonyl chlorides are generally considered hazardous. They can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
7-Chloronaphthalene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a versatile small molecule scaffold, which can be used in the synthesis of complex organic molecules . It exhibits high reactivity due to the presence of the sulfonyl chloride group, which can form covalent bonds with nucleophilic groups in biomolecules. This reactivity makes it a valuable tool in biochemical research for modifying and studying proteins and enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can modify proteins and enzymes within the cell, leading to changes in their activity and function. These modifications can affect cellular processes such as signal transduction, metabolic pathways, and gene regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The sulfonyl chloride group can react with nucleophilic groups in proteins and enzymes, leading to covalent modifications. These modifications can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to study specific biochemical pathways without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with enzymes and cofactors that are essential for its metabolism and function The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, making it important to study these aspects in detail .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects
Properties
IUPAC Name |
7-chloronaphthalene-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVNCOCMDAVLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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